amino}acetamide CAS No. 1208728-18-0](/img/structure/B2985747.png)
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Mecanismo De Acción
CPP-109 works by selectively inhibiting the activity of the enzyme protein phosphatase 2A (N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide), which plays a critical role in the regulation of various cellular processes, including cell growth, survival, and differentiation. By inhibiting this compound, CPP-109 increases the activity of the enzyme histone deacetylase 1 (HDAC1), which has been shown to be involved in the regulation of gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal plasticity and survival. CPP-109 has also been shown to increase the activity of the enzyme histone deacetylase 1 (HDAC1), which has been implicated in the regulation of gene expression and neuronal plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPP-109 is its high selectivity for the enzyme N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which reduces the risk of off-target effects. However, the compound has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-109 has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Direcciones Futuras
There are several potential future directions for research involving CPP-109. One area of interest is the potential use of the compound in the treatment of other psychiatric and neurological disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which could potentially lead to improved therapeutic outcomes. Finally, there is a growing interest in the use of CPP-109 in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effectiveness.
Métodos De Síntesis
CPP-109 is synthesized through a multi-step process involving the reaction of 1-cyanocyclohexylamine with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with phenylacetic acid and methylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, alcohol, and nicotine addiction. CPP-109 has also been shown to improve depressive and anxiety-like behaviors in animal models of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-fluorophenyl)-phenylmethyl]-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-27(16-21(28)26-23(17-25)14-6-3-7-15-23)22(18-8-4-2-5-9-18)19-10-12-20(24)13-11-19/h2,4-5,8-13,22H,3,6-7,14-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFJSQBRDZYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCC1)C#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
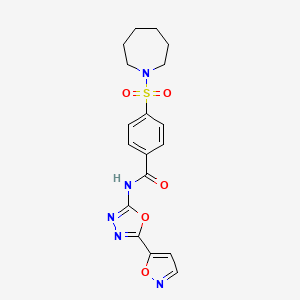
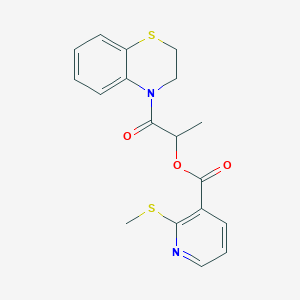
![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)
![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)
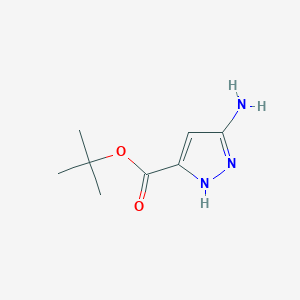
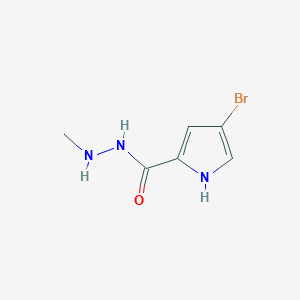
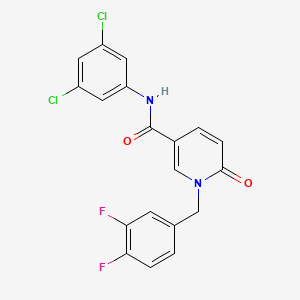
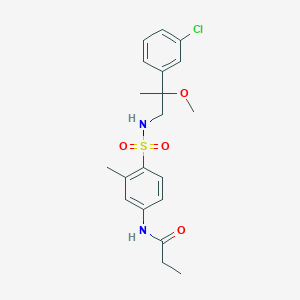
![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

